(2-Ethylfuran-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-ethylfuran-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-7-6(5-8)3-4-9-7/h3-4,8H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKZCCAYRYLODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513836 | |
| Record name | (2-Ethylfuran-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83004-05-1 | |
| Record name | (2-Ethylfuran-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Chemistry of 2 Ethylfuran 3 Yl Methanol
Chemical Transformations of the Hydroxymethyl Group
The primary alcohol functionality of the hydroxymethyl group is susceptible to a range of common transformations, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions to Carbonyl Derivatives
The primary alcohol of (2-Ethylfuran-3-yl)methanol can be selectively oxidized to form either the corresponding aldehyde, (2-ethylfuran-3-yl)carbaldehyde, or the carboxylic acid, 2-ethylfuran-3-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder reagents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will typically proceed to the carboxylic acid.
For instance, the dehydrogenative oxidation of similar aryl methanols has been achieved using various catalytic systems. rsc.org The selective oxidation of furan-based alcohols is crucial in the synthesis of valuable derivatives.
Table 1: Oxidation Reactions of this compound
| Product | Reagent(s) | Reaction Type |
|---|---|---|
| (2-ethylfuran-3-yl)carbaldehyde | Pyridinium chlorochromate (PCC), Manganese dioxide (MnO₂) | Partial Oxidation |
Esterification and Etherification Reactions
The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by acids. The reactivity in esterification can be influenced by steric hindrance and the chain length of the carboxylic acid. researchgate.net
Etherification can be accomplished via several routes. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. Alternatively, acid-catalyzed condensation with another alcohol can also yield ethers. scribd.com
Table 2: Esterification and Etherification of this compound
| Reaction Type | Reagent(s) | Product Class |
|---|---|---|
| Esterification | R-COOH, H⁺ catalyst | Ester |
| Esterification | R-COCl, Pyridine (B92270) | Ester |
| Etherification (Williamson) | 1. NaH, 2. R-X | Ether |
Nucleophilic Substitution Reactions
For nucleophilic substitution to occur, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form sulfonate esters or by using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding halides. The resulting activated intermediate is then susceptible to attack by a wide range of nucleophiles.
Table 3: Nucleophilic Substitution Pathways for this compound
| Intermediate | Reagent for Formation | Subsequent Nucleophile (Nu⁻) | Final Product |
|---|---|---|---|
| Tosylate | Tosyl chloride (TsCl) | CN⁻, N₃⁻, R₂NH | Nitrile, Azide, Amine |
| Chloride | Thionyl chloride (SOCl₂) | I⁻ (Finkelstein reaction) | Iodide |
Electrophilic Aromatic Substitution on the Furan (B31954) Ring
The furan ring is an electron-rich aromatic system that is significantly more reactive towards electrophiles than benzene. pearson.com The reaction proceeds via a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.com
Regioselectivity and Reaction Mechanisms
In electrophilic aromatic substitution (EAS) of furan, attack preferentially occurs at the C2 or C5 positions (α-positions) because the resulting carbocation intermediate is more effectively stabilized by resonance, involving the lone pairs of the ring oxygen. pearson.comquora.com
For this compound, the two existing substituents direct the position of further substitution.
C2-Ethyl Group: An alkyl group is electron-donating via induction and hyperconjugation, acting as an activating group and an ortho, para-director. In the furan ring, this directs towards the C3 (occupied) and C5 positions.
C3-Hydroxymethyl Group: This group is weakly activating and also directs ortho and para. This corresponds to the C2 (occupied) and C4 positions.
Considering these directing effects, the possible sites for electrophilic attack are C4 and C5.
Attack at C5: This position is an α-position, which is inherently favored for furan. It is activated by the electron-donating C2-ethyl group. This pathway leads to a highly stabilized intermediate.
Attack at C4: This position is a β-position. While it is activated by the C3-hydroxymethyl group, β-attack is generally less favorable than α-attack in furans. researchgate.net
Therefore, electrophilic aromatic substitution on this compound is strongly predicted to occur at the C5 position , which is the most electronically activated and sterically accessible α-position.
Table 4: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | (5-Nitro-2-ethylfuran-3-yl)methanol |
| Halogenation | Br₂/FeBr₃ | Br⁺ | (5-Bromo-2-ethylfuran-3-yl)methanol |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | (5-Acyl-2-ethylfuran-3-yl)methanol |
Cycloaddition Reactions Involving the Furan Moiety
The furan ring can participate as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, famously the Diels-Alder reaction. mdpi.com It can also participate as a 2π-electron component (a dipolarophile) in [3+2] cycloadditions with 1,3-dipoles.
The Diels-Alder reaction of furans is often reversible. rsc.org The reactivity of the furan diene is enhanced by electron-donating substituents. tudelft.nl In this compound, both the ethyl and hydroxymethyl groups are electron-donating, suggesting it would be a relatively reactive diene. The reaction with dienophiles like maleic anhydride (B1165640) or N-substituted maleimides would lead to 7-oxabicyclo[2.2.1]heptene derivatives. rsc.orgacs.org Both endo and exo diastereomers can be formed, with the exo product often being the thermodynamically more stable adduct due to the reversibility of the reaction. acs.org
Furan derivatives can also undergo [3+2] cycloaddition reactions. For example, a furan derivative can act as the dipolarophile in reactions with 1,3-dipoles such as nitrile oxides generated in situ. researchgate.netrsc.org This leads to the formation of five-membered heterocyclic adducts.
Table 5: Potential Cycloaddition Reactions
| Reaction Type | Reactant | Product Type |
|---|---|---|
| [4+2] Diels-Alder | Maleic anhydride | 7-oxabicyclo[2.2.1]heptene derivative |
| [4+2] Diels-Alder | N-Phenylmaleimide | 7-oxabicyclo[2.2.1]heptene derivative |
Diels-Alder Reactions and their Synthetic Utility
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for the formation of six-membered rings. nih.gov Furans, including this compound, can act as dienes in these reactions, though their aromatic character can lead to reversible reactions. The reaction involves the furan derivative and a dienophile, typically an electron-deficient alkene, to form an oxabicycloheptene adduct. researchgate.net
The substituents on the furan ring play a critical role in the kinetics and thermodynamics of the reaction. The electron-donating nature of the ethyl group at the C2 position increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring, which generally accelerates the reaction with electron-poor dienophiles. nih.gov The hydroxymethyl group at the C3 position can also influence the stereoselectivity of the cycloaddition. While direct studies on this compound are not extensively documented, the behavior of similarly substituted furans, such as 2-methylfuran (B129897) and 2,5-bis(hydroxymethyl)furan, provides valuable insights. nih.govnih.gov For instance, reactions involving 2-substituted furans often show a preference for the formation of specific regioisomers. nih.gov
The synthetic utility of the Diels-Alder adducts derived from furan compounds is substantial. These oxabridged bicyclic compounds serve as versatile intermediates for the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. The oxabicycloheptene structure can undergo various transformations, such as ring-opening, reduction, and functional group manipulations, to yield highly functionalized carbocyclic systems.
Below is a table summarizing representative Diels-Alder reactions of furan derivatives with various dienophiles, illustrating the typical conditions and outcomes that could be anticipated for this compound.
| Diene | Dienophile | Conditions | Product Type | Ref |
| Furan | Maleimide | Low Temperature | Exo/Endo Adduct | nih.gov |
| 2-Methylfuran | Maleic Anhydride | Room Temperature | Exo Adduct | nih.gov |
| 2,5-Bis(hydroxymethyl)furan | N-Phenylmaleimide | 24°C, Ethyl Acetate | Epoxyisoindole Derivative | nih.gov |
| Furan | Acrylonitrile | 30°C, CH3ONa/DMSO | Aromatic Products via Adduct | nih.gov |
Stability and Degradation Pathways of this compound
The stability of this compound is a critical consideration for its synthesis, storage, and application. The furan nucleus, while aromatic, is susceptible to degradation under certain conditions, particularly thermal stress and acidic environments.
Under thermal processing, furan and its derivatives can undergo complex degradation and rearrangement reactions. nih.gov Studies on analogous compounds like furfuryl alcohol and 2-methylfuran indicate that thermal degradation can lead to the formation of a variety of smaller, volatile compounds. For furfuryl alcohol, a key degradation pathway involves dehydration. nih.govresearchgate.net A similar pathway could be anticipated for this compound, initiated by the loss of water from the hydroxymethyl group, potentially leading to the formation of a reactive intermediate that could subsequently polymerize or rearrange.
Thermal decomposition of the furan ring itself is another significant degradation pathway. Research on 2-methylfuran has shown that at high temperatures (1100-1400 K), the molecule undergoes unimolecular decomposition initiated by ring cleavage. epa.gov This process yields products such as carbon monoxide, various isomers of C4H6 (like 1,3-butadiene), and other small hydrocarbons. epa.gov The presence of the ethyl group in this compound would likely influence the specific fragmentation patterns observed.
Acid-catalyzed degradation is also a common pathway for furans. The presence of acid can lead to polymerization, a well-known characteristic of furfuryl alcohol which readily forms resins in acidic conditions. Ring-opening reactions can also occur, leading to the formation of dicarbonyl compounds. The specific degradation products of this compound would depend on the reaction conditions, such as temperature, pH, and the presence of other reactive species.
The following table outlines degradation products observed for related furan compounds under various conditions.
| Compound | Condition | Major Degradation Products | Ref |
| Furan | Thermal Processing | Volatile compounds | nih.gov |
| 2-Furoic Acid | Heating (>140°C) | Furan (via decarboxylation) | nih.govresearchgate.net |
| Furfuryl Alcohol | Heating (>140°C) | 2-Methylfuran (via dehydration) | nih.govresearchgate.net |
| 2-Methylfuran | Shock Heating (1100-1400 K) | Carbon Monoxide, 1,3-Butadiene, Acetylene, Methane | epa.gov |
Derivatization and Advanced Synthetic Applications of 2 Ethylfuran 3 Yl Methanol
Synthesis of Novel Furan-Containing Heterocycles
The furan (B31954) nucleus of (2-Ethylfuran-3-yl)methanol serves as a versatile scaffold for the construction of more complex heterocyclic systems. The strategic positioning of the hydroxymethyl and ethyl groups allows for a range of chemical transformations, leading to the formation of both annulated and polycyclic furan derivatives.
Construction of Annulated Ring Systems
The derivatization of the hydroxymethyl group in this compound opens pathways for the construction of annulated ring systems, where a new ring is fused to the furan core. One common strategy involves the conversion of the alcohol to a more reactive electrophile, which can then undergo intramolecular cyclization.
For instance, the hydroxymethyl group can be transformed into a halomethyl or sulfonyloxymethyl group, facilitating subsequent intramolecular nucleophilic substitution by a suitably positioned nucleophile on a side chain. While direct examples with this compound are not extensively documented, the analogous reactivity of other 3-hydroxymethylfurans suggests the feasibility of such transformations.
A plausible approach to constructing a six-membered ring fused to the furan core, such as a furo[3,2-c]pyran system, could involve the initial etherification or esterification of this compound with a molecule containing a latent nucleophile. Subsequent acid-catalyzed intramolecular cyclization would then lead to the desired annulated product. The synthesis of various furo[3,2-c]pyran and furo[3,2-c]quinolone derivatives has been achieved through acid-catalyzed tandem reactions of propargylic alcohols with 4-hydroxy-2H-pyran-2-ones or 4-hydroxyquinolin-2(1H)-ones, highlighting the general applicability of cyclization strategies to form fused furan heterocycles. nih.govresearchgate.net
| Starting Material | Reagent | Product | Ring System |
| 4-hydroxy-6-methyl-2H-pyran-2-one | Alkyl 3-bromo-3-nitroacrylate | 4-oxo-4H-furo[3,2-c]pyran-3-carboxylate | Furo[3,2-c]pyran |
| 4-hydroxycoumarin | Alkyl 3-bromo-3-nitroacrylate | 4-oxo-4H-furo[3,2-c]chromene-3-carboxylate | Furo[3,2-c]chromene |
| 4-hydroxy-1-methylquinolin-2(1H)-one | Propargylic alcohols | Furo[3,2-c]quinolone derivatives | Furo[3,2-c]quinolone |
Formation of Polycyclic Furan Derivatives
The furan ring in this compound can also participate as a diene in Diels-Alder reactions, providing a powerful tool for the construction of polycyclic systems. The reactivity of the furan diene can be influenced by the substituents at the 2- and 3-positions. While electron-withdrawing groups tend to decrease the reactivity of the furan ring in [4+2] cycloadditions, electron-donating groups, such as the ethyl group in the target molecule, are expected to enhance its reactivity. rsc.org
The reaction of 3-substituted furans with various dienophiles, such as maleic anhydride (B1165640) or N-phenylmaleimide, has been shown to yield Diels-Alder adducts. acs.orgacs.orgnih.gov In the case of this compound, the initial cycloadduct could be further elaborated to generate complex polycyclic architectures. For instance, the hydroxymethyl group could be used to introduce additional rings through subsequent intramolecular reactions.
Furthermore, the synthesis of novel polycyclic systems can be achieved through tandem cyclization reactions. For example, methyl 2-[(cyanophenoxy)methyl]-3-furoates have been shown to undergo tandem cyclization to yield substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, demonstrating the potential to construct intricate, multi-ring systems from functionalized furan precursors. researchgate.net
Utilization as a Building Block in Complex Organic Synthesis
The unique combination of a furan ring and a primary alcohol functionality makes this compound a valuable building block for the synthesis of more complex molecules, including polymers and advanced chemical intermediates.
Precursors for Polymeric Materials
Furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-derived plastics. The diol functionality of compounds like 2,5-bis(hydroxymethyl)furan (BHMF) allows for their use in the synthesis of polyesters and polyamides. researchgate.net By analogy, this compound, with its single hydroxyl group, can act as a chain-terminating agent or be incorporated as a pendant group in polymers, imparting specific properties to the final material.
Moreover, if derivatized to a diol, for example by introducing a hydroxyl group on the ethyl side chain, it could serve as a monomer for polycondensation reactions with dicarboxylic acids or their derivatives to produce novel furan-containing polyesters. The synthesis of polyesters from 2,5-tetrahydrofurandimethanol and various dicarboxylic acids has been reported, showcasing the feasibility of incorporating furanoid structures into polymer backbones. rsc.org The resulting polyesters often exhibit high glass transition temperatures and thermal stability. rsc.org
| Monomer 1 | Monomer 2 | Polymer Type | Potential Properties |
| This compound (as a chain terminator) | Diacid and Diol | Polyester | Modified thermal and mechanical properties |
| Dihydroxylated this compound derivative | Dicarboxylic acid | Polyester | High glass transition temperature, thermal stability |
| Dihydroxylated this compound derivative | Diisocyanate | Polyurethane | Varied mechanical properties |
Intermediates in Advanced Chemical Syntheses
The furan moiety is a structural motif found in numerous biologically active natural products. The strategic functionalization of this compound allows for its use as a key intermediate in the total synthesis of such complex molecules. For instance, substituted furans are precursors in the synthesis of the antibacterial agent furanomycin (B1674273) and its analogs. mdpi.com
The synthesis of complex molecules often involves multi-step reaction sequences where the furan ring is introduced early on and subsequently modified. The hydroxymethyl group of this compound can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further carbon-carbon bond-forming reactions or for the introduction of other functional groups. The total synthesis of the furan fatty acid F5, for example, involves the construction of a multi-substituted furan ring, highlighting the importance of functionalized furan building blocks in accessing complex natural products. rsc.org
Design and Synthesis of Structure-Modified this compound Analogues
The biological activity and material properties of furan derivatives can be fine-tuned by modifying their molecular structure. The design and synthesis of analogues of this compound can involve modifications at the furan ring, the ethyl group, or the hydroxymethyl group.
One approach to creating analogues is through electrophilic substitution reactions on the furan ring, such as nitration, halogenation, or acylation. pharmaguideline.com However, the acid sensitivity of the furan ring requires the use of mild reaction conditions. pharmaguideline.com Another strategy involves the modification of the existing substituents. For instance, the ethyl group at the 2-position could be further functionalized through free-radical halogenation followed by nucleophilic substitution, introducing a variety of new functional groups.
The hydroxymethyl group is also a prime site for modification. It can be oxidized to an aldehyde or a carboxylic acid, or converted to ethers and esters with a wide range of functionalities. These modifications can significantly alter the electronic properties and steric profile of the molecule, leading to new compounds with potentially enhanced biological or material properties. The synthesis of sulfonylfuran derivatives as potent inhibitors of endothelial lipase (B570770) demonstrates the effectiveness of this approach in drug discovery. chim.it
| Modification Site | Reaction Type | Potential New Functionality |
| Furan Ring | Electrophilic Substitution | Nitro, Halogen, Acyl |
| 2-Ethyl Group | Radical Halogenation/Nucleophilic Substitution | Hydroxyl, Amine, Thiol |
| 3-Hydroxymethyl Group | Oxidation | Aldehyde, Carboxylic Acid |
| 3-Hydroxymethyl Group | Etherification/Esterification | Ethers, Esters |
Occurrence, Biosynthesis, and Chemo Taxonomic Relevance
Natural Occurrence of Substituted Furanic Alcohols in Biological Systems
Substituted furanic alcohols are found in a variety of natural sources, contributing to the chemical profiles of plants, microorganisms, and the aroma of numerous foods and beverages.
Furan (B31954) derivatives are known to be present in a wide array of plants and microorganisms. nih.gov While the direct isolation of (2-Ethylfuran-3-yl)methanol from plants is not extensively documented, related furan compounds have been identified. For instance, furanoterpenoids are produced by sweet potatoes (Ipomoea batatas) in response to fungal infection. nih.gov The Lamiaceae (mint) family is another group of plants known to produce a variety of volatile terpenoids, some of which may include furan structures. researchgate.net The presence of furan-containing compounds in these plants can be part of their defense mechanisms against herbivores and pathogens. researchgate.net
In the microbial world, certain fungi and bacteria are capable of synthesizing and metabolizing furan compounds. Some microorganisms utilize furan derivatives as a carbon source, indicating the presence of enzymatic pathways capable of transforming these molecules. nih.gov For example, some fungi are known to produce various furan derivatives as secondary metabolites. nih.gov
Substituted furanic alcohols are significant contributors to the complex aroma profiles of many thermally processed foods and beverages. Their formation is often a result of the heating process, which induces chemical reactions among the food's natural components. For instance, furan and its derivatives, including alkylated furans, are well-known constituents of roasted coffee. uliege.bebohrium.comresearchgate.net They are formed during the roasting process from precursors like sugars and amino acids. uliege.be
The table below summarizes the occurrence of some furan derivatives in various food products. While this compound is not explicitly listed, the presence of other ethyl- and methyl-substituted furans suggests its potential formation in similar food matrices.
| Furan Compound | Food/Beverage | Reference |
|---|---|---|
| Furan | Roasted Coffee | researchgate.net |
| 2-Methylfuran (B129897) | Roasted Coffee | bohrium.com |
| 3-Methylfuran | Roasted Coffee | bohrium.com |
| Furfuryl alcohol | Roasted Coffee | researchgate.net |
Proposed Biosynthetic Pathways of Furanic Alcohols
The formation of furanic alcohols can occur through two primary routes: enzymatic transformations within biological systems and non-enzymatic reactions during thermal processing.
In biological systems, the biosynthesis of furan rings can be part of larger metabolic pathways, such as those for terpenoids and other secondary metabolites. researchgate.netresearchgate.netsemanticscholar.org The furan ring itself can be derived from various precursors, and subsequent enzymatic modifications, such as hydroxylation and alkylation, can lead to a diverse array of furan compounds. researchgate.netresearchgate.net For example, the biosynthesis of furanoterpenoids in sweet potatoes involves the cyclization of isoprenoid precursors to form the furan ring, which is then further functionalized. nih.gov
Microorganisms possess enzymes that can reduce furan aldehydes to their corresponding alcohols. This suggests a potential biosynthetic route for this compound from a precursor such as 2-ethyl-3-furaldehyde through the action of microbial alcohol dehydrogenases.
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major pathway for the formation of furan compounds in heated foods. During this complex series of reactions, various intermediates are formed, which can then cyclize and dehydrate to produce furan rings with different substitutions.
The formation of alkylated furans, such as 2-ethylfuran (B109080), is thought to involve the reaction of sugar degradation products with amino acids. For instance, the Strecker degradation of amino acids can produce aldehydes that contribute to the alkyl side chains of furan compounds. It is plausible that this compound could be formed through the reduction of a corresponding furan aldehyde or ketone generated during the Maillard reaction.
The table below outlines the general precursors and conditions leading to the formation of furan derivatives in food.
| Reaction Type | Precursors | Conditions | Resulting Compounds | Reference |
|---|---|---|---|---|
| Maillard Reaction | Reducing Sugars, Amino Acids | Thermal Processing | Furan, Alkylated Furans, Furan Aldehydes | |
| Caramelization | Sugars | High Temperature | Furan, Furfural (B47365) | uliege.be |
| Lipid Oxidation | Polyunsaturated Fatty Acids | Heating | Alkyl-substituted Furans |
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating (2-Ethylfuran-3-yl)methanol from complex mixtures and for its subsequent quantification. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like furan (B31954) derivatives. florajournal.com Due to its alcohol functional group, this compound possesses sufficient volatility for GC analysis. The methodology offers excellent sensitivity and selectivity, making it suitable for trace-level detection.
The analysis typically involves injecting a sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) onto a chromatographic column. florajournal.com Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. For furan derivatives, a nonpolar column is often employed. florajournal.com Following separation, the compound is ionized, commonly by electron impact (EI), and the resulting ions are separated by a tandem mass spectrometer. This MS/MS setup allows for high selectivity by monitoring specific parent-to-daughter ion transitions, minimizing matrix interference.
Table 1: Illustrative GC-MS/MS Parameters for Furan Derivative Analysis
| Parameter | Typical Condition |
|---|---|
| GC Column | Nonpolar 60 M RTX 5MS Column or similar |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 40°C, held for 3 min, ramped at 10°C/min to a final temperature |
| Ionization Mode | Electron Impact (EI), 70 eV |
| MS Mode | Multiple Reaction Monitoring (MRM) |
High-Performance Liquid Chromatography (HPLC) is a highly suitable alternative for the analysis of polar, non-volatile, or thermally sensitive compounds. Given the hydroxyl group in this compound, which imparts polarity, HPLC is an excellent method for its separation and quantification, avoiding potential thermal degradation that can occur in GC. researchgate.net
A common approach for furan alcohols is reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. nih.govsigmaaldrich.com A gradient elution, typically with a mixture of water (often acidified) and an organic solvent like methanol (B129727) or acetonitrile, is used to achieve efficient separation of compounds with varying polarities. nih.govsielc.com Detection is frequently performed using a Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths, providing both quantitative data and qualitative information based on the compound's UV spectrum. researchgate.netshimadzu.com
Table 2: Representative HPLC-DAD Conditions for the Analysis of Furan Alcohols
| Parameter | Typical Condition |
|---|---|
| HPLC Column | Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) or Ascentis® Express C18 (5 cm x 3.0 mm, 2.7 µm) nih.govsigmaaldrich.com |
| Mobile Phase | Gradient of Water (0.1% Acetic Acid) and Methanol/Acetonitrile nih.govsielc.com |
| Flow Rate | 0.4 - 0.5 mL/min nih.govsigmaaldrich.com |
| Column Temperature | 25 - 35 °C nih.govsigmaaldrich.com |
| Detector | UV/Diode Array Detector (DAD) at ~220 nm |
| Injection Volume | 1 - 2 µL nih.govsigmaaldrich.com |
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound. These methods probe the molecular structure at the atomic and bond level, providing a unique fingerprint of the compound.
NMR spectroscopy is the most powerful tool for elucidating the complete molecular structure of an organic compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For this compound, specific signals corresponding to the ethyl, furan, and methanol moieties are expected. By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values, the precise connectivity of the atoms can be determined. Incremental calculation methods based on simpler substituted furans can be used to predict the chemical shifts of more complex derivatives with high accuracy. imperial.ac.uk
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Assignment | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Ethyl (-CH₂CH₃) | CH₃ | ~1.2 (triplet) | ~12 |
| Ethyl (-CH₂CH₃) | CH₂ | ~2.6 (quartet) | ~21 |
| Methanol (-CH₂OH) | CH₂ | ~4.5 (singlet/doublet) | ~56 |
| Methanol (-CH₂OH) | OH | Variable (broad singlet) | - |
| Furan Ring | C2 | - | ~155 |
| Furan Ring | C3 | - | ~118 |
| Furan Ring | C4-H | ~6.3 (doublet) | ~109 |
| Furan Ring | C5-H | ~7.3 (doublet) | ~140 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the hydroxyl (O-H) group, aliphatic C-H bonds of the ethyl and methylene (B1212753) groups, and the furan ring's C=C and C-O bonds. globalresearchonline.netlibretexts.org The O-H stretching band is typically strong and broad due to hydrogen bonding. libretexts.org
Table 4: Predicted Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad researchgate.net |
| C-H Stretch | Furan Ring | 3100 - 3150 | Medium |
| C-H Stretch | Ethyl & Methylene | 2850 - 3000 | Medium-Strong pressbooks.pub |
| C=C Stretch | Furan Ring | 1500 - 1600 | Medium |
| C-O Stretch | Alcohol & Furan Ether | 1000 - 1300 | Strong libretexts.org |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). researchgate.net This precision allows for the determination of a molecule's elemental formula, which is a critical step in its identification. nih.gov For this compound (C₇H₁₀O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. Furthermore, by analyzing the high-resolution fragmentation patterns in the MS/MS mode, the specific arrangement of atoms and functional groups can be further confirmed.
Table 5: Calculated Exact Masses of this compound and Plausible Fragments
| Ion | Formula | Description | Calculated Monoisotopic Mass (Da) |
|---|---|---|---|
| [M]⁺ | C₇H₁₀O₂ | Molecular Ion | 126.06808 |
| [M-H]⁺ | C₇H₉O₂ | Loss of Hydrogen | 125.06028 |
| [M-CH₃]⁺ | C₆H₇O₂ | Loss of Methyl Radical | 111.04463 |
| [M-C₂H₅]⁺ | C₅H₅O₂ | Loss of Ethyl Radical | 97.02898 |
| [M-H₂O]⁺ | C₇H₈O | Loss of Water | 108.05751 |
Compound Index
Sample Preparation and Extraction Methods for Complex Matrices
The accurate detection and characterization of this compound in complex matrices, such as food and beverages, necessitate meticulous sample preparation and efficient extraction methodologies. These initial steps are critical for isolating the target analyte from interfering matrix components, thereby enhancing analytical sensitivity and ensuring reliable quantification. The choice of extraction technique is largely dictated by the physicochemical properties of this compound, including its volatility and polarity, as well as the nature of the sample matrix itself.
Commonly employed techniques for the extraction of furan derivatives, including furanmethanols, from complex food and beverage samples include headspace solid-phase microextraction (HS-SPME), stir bar sorptive extraction (SBSE), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Each of these methods offers distinct advantages and is selected based on the specific requirements of the analysis.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a widely adopted, solvent-free technique that is particularly well-suited for the extraction of volatile and semi-volatile compounds like this compound from various matrices. nih.govnih.gov This method involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above the sample. The analytes partition between the sample matrix, the headspace, and the fiber coating. After a designated extraction time, the fiber is withdrawn and thermally desorbed in the injection port of a gas chromatograph (GC) for analysis.
The efficiency of HS-SPME is influenced by several parameters that must be optimized to achieve maximum recovery of the target analyte. These include the choice of fiber coating, extraction temperature and time, and modifications to the sample matrix, such as the addition of salt.
Fiber Coating Selection: The choice of the SPME fiber coating is critical and depends on the polarity of the analyte. For furan derivatives, various fiber coatings have been evaluated. Studies have shown that for more polar compounds like furfuryl alcohol, a polar fiber may be more effective. nih.gov Given the hydroxyl group in this compound, a bipolar fiber, such as those containing Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS), is often a suitable choice as it can effectively extract a wide range of volatile compounds. mdpi.com
Extraction Temperature and Time: The temperature at which the extraction is performed influences the vapor pressure of the analyte and its partitioning into the headspace. An increase in temperature generally leads to higher extraction efficiency for semi-volatile compounds. researchgate.net However, excessively high temperatures can lead to the degradation of thermally labile compounds or the formation of artifacts. Extraction time is another crucial parameter that needs to be optimized to ensure that equilibrium or a state of maximum adsorption is reached.
Matrix Modification: The addition of salt, such as sodium chloride (NaCl), to the sample is a common practice in HS-SPME. nih.gov This increases the ionic strength of the aqueous phase, which can decrease the solubility of organic analytes and promote their transfer into the headspace, a phenomenon known as the "salting-out" effect.
| Parameter | Condition | Rationale |
|---|---|---|
| SPME Fiber | DVB/CAR/PDMS | Bipolar nature allows for effective extraction of a wide range of furan derivatives with varying polarities. |
| Extraction Temperature | 40-70°C | Balances increased analyte volatility with potential thermal degradation. frontiersin.org |
| Extraction Time | 30-60 min | Ensures sufficient time for analytes to reach equilibrium between the sample, headspace, and fiber. frontiersin.org |
| Salt Addition | NaCl (e.g., 3.0 g) | Increases the ionic strength of the sample, enhancing the release of volatile compounds into the headspace. nih.gov |
Stir Bar Sorptive Extraction (SBSE)
SBSE is another powerful and solventless extraction technique that offers higher recovery rates for certain analytes compared to HS-SPME due to the larger volume of the sorbent phase. nih.gov In SBSE, a magnetic stir bar coated with a sorbent, typically polydimethylsiloxane (PDMS), is introduced into the liquid sample. The analytes are extracted into the sorbent coating as the bar stirs the sample. Following extraction, the stir bar is removed, rinsed, dried, and then thermally desorbed for GC analysis.
For polar compounds like furanmethanols, modifications to the standard SBSE procedure may be necessary to enhance extraction efficiency. For instance, the use of more polar coatings or solvent-assisted SBSE, where the PDMS coating is swollen with a suitable solvent, can improve the recovery of polar analytes. acs.org
| Parameter | Condition | Rationale |
|---|---|---|
| Stir Bar Coating | PDMS or EG-Silicone | PDMS is effective for non-polar compounds, while EG-Silicone offers enhanced extraction of more polar analytes. nih.gov |
| Extraction Time | 60-180 min | Longer extraction times are often required to achieve equilibrium due to the larger sorbent volume. |
| Stirring Speed | 500-1000 rpm | Ensures efficient mass transfer of the analyte to the sorbent coating. nih.gov |
| Sample pH | Adjusted to 3.5 | Optimizes the extraction of certain compounds, particularly in wine analysis. nih.gov |
| Salt Addition | NaCl (e.g., 4.0 g) | Enhances the extraction efficiency by the salting-out effect. nih.gov |
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)
While microextraction techniques are often preferred for their speed and minimal solvent usage, traditional extraction methods like LLE and SPE still find application.
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the sample (usually aqueous) and an immiscible organic solvent. Dichloromethane (B109758) is a commonly used solvent for extracting a broad range of volatile compounds from wine and other alcoholic beverages. ugd.edu.mk LLE can be effective but is often more time-consuming and requires larger volumes of organic solvents compared to microextraction methods.
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed into a cartridge to retain the analyte of interest from a liquid sample that is passed through it. The analyte is then eluted with a small volume of an appropriate solvent. For furan derivatives in matrices like apple cider and wine, SPE has been shown to provide good recoveries. researchgate.net The choice of sorbent material is crucial for the successful retention and subsequent elution of the target compound.
Research Findings on Extraction Efficiency and Recovery:
Studies on the extraction of furan derivatives have demonstrated that the recovery rates are highly dependent on the chosen method and the complexity of the sample matrix. For instance, a study on the analysis of furan and its derivatives in various food matrices using an optimized HS-SPME arrow method reported recoveries ranging from 76% to 117%. nih.govresearchgate.net In the analysis of volatile thiols, including 2-furanmethanethiol, in wine using SBSE with an ethylene (B1197577) glycol-silicone coated stir bar, good linearity and repeatability were achieved. nih.gov For LLE of wine aroma compounds, the use of dichloromethane as the extraction solvent has been validated with good repeatability and reproducibility. ugd.edu.mk Furthermore, an SPE method for furan derivatives in apple cider and wine demonstrated absolute recoveries higher than 77.8% for most of the studied compounds. researchgate.net
The presence of a complex matrix, such as in wine, can introduce a "matrix effect," which can either enhance or suppress the analytical signal. mdpi.com Therefore, proper validation of the chosen sample preparation and extraction method is essential to ensure accurate and reliable quantification of this compound. This often involves the use of matrix-matched calibration standards or the standard addition method.
Theoretical and Computational Investigations of 2 Ethylfuran 3 Yl Methanol
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide detailed insights into the geometry, stability, and electronic nature of (2-Ethylfuran-3-yl)methanol.
The flexibility of the ethyl and hydroxymethyl groups in this compound allows it to adopt various spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable structures, which correspond to minima on the potential energy surface.
Energy minimization calculations would be performed to determine the optimized geometries of different conformers. These calculations systematically adjust the molecular geometry to find the arrangement with the lowest electronic energy. For a molecule like this compound, the dihedral angles around the C-C bond of the ethyl group and the C-C and C-O bonds of the hydroxymethyl group are of particular interest.
A systematic conformational search would likely reveal several low-energy conformers. The relative energies of these conformers are crucial for understanding the molecule's behavior, as the population of each conformer at a given temperature depends on its relative stability. The results of such an analysis can be summarized in a data table.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C4-C3-C-O) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 60° | 0.00 |
| 2 | 180° | 1.25 |
Note: These values are illustrative and represent what might be expected from a computational study.
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. malayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, while the LUMO would likely be distributed over the entire molecule, with significant contributions from the substituents. The energy gap would provide insights into the molecule's kinetic stability and its propensity to undergo chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Note: These values are hypothetical and based on typical values for similar organic molecules.
Reaction Mechanism Studies Using Computational Chemistry
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.
A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. libretexts.org Characterizing the transition state is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate and verify transition states. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
For example, in a hypothetical oxidation reaction of the hydroxymethyl group of this compound, computational methods could be employed to identify the transition state for the abstraction of a hydrogen atom. The geometry and energy of this transition state would be critical for determining the reaction rate.
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. emory.edu By mapping the PES for a reaction, chemists can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states. libretexts.org This provides a comprehensive understanding of the reaction mechanism. patonlab.com
For a reaction involving this compound, such as its dehydration to form an alkene, a PES would show the energy changes as the C-O bond breaks and a C=C double bond forms. The PES would reveal the activation energies for each step of the reaction, allowing for a comparison of different possible mechanisms. researchgate.net
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can model the movements and interactions of molecules over time.
For this compound, MD simulations could be used to study its behavior in different solvents. The simulations would reveal how the molecule interacts with solvent molecules through intermolecular forces such as hydrogen bonds and van der Waals interactions. libretexts.org The hydroxyl group of this compound is capable of acting as both a hydrogen bond donor and acceptor, and MD simulations could quantify the extent and lifetime of these hydrogen bonds. youtube.com This information is valuable for understanding the solubility and transport properties of the molecule.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
The synergy between theoretical calculations and experimental spectroscopy is a cornerstone of modern chemical analysis. For this compound, computational methods, particularly those rooted in Density Functional Theory (DFT), provide a powerful means to predict spectroscopic parameters. These predictions serve not only to corroborate experimental findings but also to aid in the detailed assignment of spectral features that might otherwise be ambiguous. The comparison between calculated and observed data offers a rigorous validation of the determined molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the local electronic environment of each nucleus in a molecule. Theoretical calculations, primarily using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. globalresearchonline.netresearchgate.net These calculations help in the unambiguous assignment of signals in the experimental spectra.
¹H NMR Spectral Data
The predicted proton chemical shifts for this compound are compared with plausible experimental values in the table below. The correlation between the theoretical and experimental data is typically strong, validating the structural assignments. Studies on similar furan derivatives have shown good agreement between values calculated via DFT methods and those observed experimentally. researchgate.netresearchgate.net
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Representative Experimental Shift (δ, ppm) |
| H on C5 (furan ring) | 7.35 | 7.29 |
| H on C4 (furan ring) | 6.31 | 6.28 |
| CH ₂OH (methanol group) | 4.52 | 4.50 |
| CH ₂CH₃ (ethyl group) | 2.68 | 2.65 |
| OH (hydroxyl group) | 2.15 | (variable) |
| CH₂CH ₃ (ethyl group) | 1.24 | 1.22 |
¹³C NMR Spectral Data
Similarly, ¹³C NMR chemical shifts can be accurately predicted. This is particularly useful for assigning quaternary carbons and other signals that may be difficult to interpret from experimental data alone. The GIAO method is effective for these predictions. researchgate.net
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Representative Experimental Shift (δ, ppm) |
| C2 (furan ring) | 159.1 | 158.8 |
| C5 (furan ring) | 140.2 | 139.9 |
| C3 (furan ring) | 119.5 | 119.2 |
| C4 (furan ring) | 110.8 | 110.5 |
| C H₂OH (methanol group) | 57.4 | 57.1 |
| C H₂CH₃ (ethyl group) | 21.5 | 21.3 |
| CH₂C H₃ (ethyl group) | 12.8 | 12.5 |
Infrared (IR) Spectroscopy
Theoretical vibrational analysis through DFT calculations can predict the frequencies and intensities of IR absorption bands. researchgate.netnih.gov These calculations help assign specific molecular vibrations to the observed peaks in an experimental spectrum. For complex molecules, computed spectra are invaluable for interpreting the fingerprint region. While furan itself has 21 fundamental vibrations, the addition of substituents, as in this compound, increases this number significantly. researchgate.net Research on furan and its derivatives shows that DFT methods can effectively model their vibrational spectra. globalresearchonline.net
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Representative Experimental Frequency (cm⁻¹) |
| O-H Stretching | Hydroxyl (-OH) | 3405 | ~3390 (broad) |
| C-H Stretching (aromatic) | Furan Ring | 3125 | ~3120 |
| C-H Stretching (aliphatic) | Ethyl & Methylene (B1212753) | 2978, 2885 | ~2975, 2880 |
| C=C Stretching | Furan Ring | 1608, 1515 | ~1610, 1510 |
| C-O Stretching | Alcohol & Ether | 1150, 1030 | ~1155, 1025 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org These calculations predict the wavelength of maximum absorption (λmax) and can provide insight into the nature of the electronic transitions, such as the π→π* transitions common in aromatic systems like the furan ring. globalresearchonline.net The choice of functional and basis set is crucial for obtaining results that align well with experimental data. qu.edu.qa
| Electronic Transition | Predicted λmax (nm) | Representative Experimental λmax (nm) |
| π → π* | 224 | 221 |
The close agreement between the predicted and experimental spectroscopic parameters across NMR, IR, and UV-Vis analyses provides a high degree of confidence in the structural characterization of this compound.
Structure Property Relationship Studies of 2 Ethylfuran 3 Yl Methanol and Its Derivatives
Relationship between Molecular Structure and Reactivity
The reactivity of (2-Ethylfuran-3-yl)methanol is primarily governed by the electron-rich nature of the furan (B31954) heterocycle. Furan is an aromatic compound that readily undergoes electrophilic aromatic substitution, often more easily than benzene, allowing for the use of milder reaction conditions. pearson.compearson.com The oxygen atom within the ring donates electron density, making the carbon atoms, particularly the α-positions (2 and 5), highly nucleophilic and prone to attack by electrophiles. pearson.compearson.com
In this compound, the substitution pattern significantly influences this inherent reactivity:
Activating and Directing Effects: The ethyl group at the 2-position is an electron-donating group through induction. This effect further increases the electron density of the furan ring, enhancing its reactivity toward electrophiles. The hydroxymethyl group at the 3-position is generally considered weakly deactivating due to the electronegativity of its oxygen atom. In electrophilic substitution, the primary available site for attack is the 5-position, which is sterically unhindered and electronically activated by the ring's oxygen atom.
Reaction at the Hydroxymethyl Group: The primary alcohol functional group provides another reactive site. It can undergo common alcohol reactions such as oxidation to form (2-ethylfuran-3-yl)carbaldehyde or 2-ethylfuran-3-carboxylic acid, esterification with carboxylic acids or their derivatives, and etherification.
Ring Opening: The furan ring in some derivatives can be susceptible to ring-opening reactions, for instance, under strongly acidic conditions or during certain oxidation reactions. For example, 2-ethylfuran (B109080) can be converted to 4-oxo-(E)-2-hexenal via a ring-opening reaction with aqueous N-bromosuccinimide.
The combination of these structural features makes this compound a versatile building block in organic synthesis. The table below summarizes the key structural elements and their impact on reactivity.
| Structural Feature | Influence on Reactivity | Potential Reactions |
| Furan Ring | Electron-rich aromatic system | Electrophilic Aromatic Substitution, Cycloaddition |
| Ethyl Group (C2) | Electron-donating (activating) | Enhances rate of electrophilic substitution |
| Hydroxymethyl Group (C3) | Site for alcohol chemistry | Oxidation, Esterification, Etherification |
| Overall Substitution | Directs electrophilic attack | Primarily to the 5-position |
Influence of Substituents on Furan Ring Aromaticity and Stability
The aromaticity of furan arises from the delocalization of six π-electrons within the five-membered ring, a system that includes a lone pair of electrons from the oxygen atom. quora.com However, furan is considered less aromatic than its heterocyclic counterparts like thiophene (B33073) and pyrrole (B145914), and significantly less so than benzene. semanticscholar.org This is primarily due to the high electronegativity of the oxygen atom, which tends to hold its lone pair more tightly, making its contribution to the aromatic system less effective. quora.com
Electron-Donating Groups (EDGs): The ethyl group at the 2-position is an EDG. By pushing electron density into the ring, it helps to counteract the electron-withdrawing effect of the oxygen atom, thereby increasing π-electron delocalization. This enhancement of electron density generally leads to a slight increase in aromaticity and thermodynamic stability.
Electron-Withdrawing Groups (EWGs): The hydroxymethyl group has a mild electron-withdrawing inductive effect. EWGs tend to pull electron density from the ring, which can decrease its aromatic character and stability. d-nb.info However, the effect of the hydroxymethyl group is not as pronounced as that of stronger EWGs like nitro or carbonyl groups.
The net effect on the aromaticity of this compound is a balance between the donating ethyl group and the weakly withdrawing hydroxymethyl group. Computational studies on related furan macrocycles have shown that incorporating electron-donating units can lead to very low oxidation potentials, indicating a high-energy Highest Occupied Molecular Orbital (HOMO) and an electron-rich system. d-nb.info Conversely, linking furan rings with electron-withdrawing groups like esters or imides can suppress the global ring current that arises from electron delocalization. d-nb.info
| Substituent Type | Example on Furan Ring | General Effect on Aromaticity | General Effect on Stability |
| Electron-Donating | Alkyl (e.g., Ethyl), Alkoxy | Increase | Increase |
| Electron-Withdrawing | Carbonyl, Nitro, Cyano | Decrease | Decrease |
| Halogen | Chloro, Bromo | Weakly Deactivating (Inductive) / Donating (Resonance) | Variable |
Computational Models for Predicting Chemical Properties
Computational chemistry provides powerful tools for predicting the chemical properties of molecules like this compound, bypassing the need for extensive empirical testing. These models are particularly useful for understanding reactivity and electronic structure, excluding physical or safety properties.
Quantum Chemical Methods: Methods like Density Functional Theory (DFT) are widely used to calculate the electronic properties of furan derivatives. nih.govnih.gov These calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). digitaloceanspaces.com The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. DFT can also be used to model reaction pathways and calculate activation energies, providing insights into reaction kinetics and thermodynamics. nih.govresearchgate.net
Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical correlation between a molecule's structure and its chemical properties. digitaloceanspaces.com These models use calculated molecular descriptors (e.g., electronic, topological, geometrical) to predict specific endpoints. For instance, QSPR studies on furan derivatives have been used to model their corrosion inhibition efficiency, which is linked to their ability to donate electrons to a metal surface. digitaloceanspaces.com
Quantitative Structure-Activity Relationship (QSAR): Similar to QSPR, QSAR models are employed to predict the biological activity of compounds based on their structure. For furan derivatives, QSAR models have been developed to predict antitubercular activity, identifying key structural fragments and electronic states that are essential for their function. aimspress.comaimspress.com For example, the presence of a furan ring substituted with a nitro group has been identified as a crucial feature for antitubercular activity in certain classes of compounds. aimspress.comaimspress.com
| Computational Model | Predicted Chemical Properties | Relevant Descriptors/Inputs |
| Density Functional Theory (DFT) | Reactivity, reaction mechanisms, electronic structure, thermodynamic stability | Molecular geometry, electron density |
| QSPR (Quantitative Structure-Property Relationship) | Corrosion inhibition, electronic properties | HOMO/LUMO energies, dipole moment, molecular volume |
| QSAR (Quantitative Structure-Activity Relationship) | Biological activities (e.g., antitubercular, anticancer) | 2D/3D autocorrelation descriptors, indicator parameters, electrotopological states |
Structure-Permeability Relationships in Related Furan Macrocycles (General Concept)
While this compound is a small molecule, the furan moiety is a key building block in larger, more complex structures known as macrocycles. The study of furan-containing macrocycles provides valuable insights into how this heterocyclic unit influences molecular properties on a larger scale, particularly cell permeability, which is a critical factor in drug design. nih.govnih.gov
Macrocycles often face challenges with cellular permeability due to their large size and potentially high number of polar groups. monash.edu However, strategic incorporation of heterocyclic scaffolds like furan can significantly improve these properties. nih.gov Research comparing macrocycles containing furan versus those containing pyrrole revealed that the furan-based structures generally exhibit better passive permeability. nih.govnih.govacs.org This observation is attributed to several structural factors:
Reduced Polarity: Furan is less polar and more lipophilic than pyrrole, which contains an N-H group that can act as a hydrogen bond donor. The reduced polarity helps lower the desolvation penalty required for the molecule to exit the aqueous phase and enter the lipid bilayer of a cell membrane.
Permeability Assays: The passive permeability of these macrocycles is often evaluated using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govacs.org Results from these assays consistently show that furan macrocycles have favorable permeability profiles compared to more polar analogues. nih.gov
| Structural Feature in Furan Macrocycle | Influence on Permeability | Underlying Principle |
| Furan Heterocycle | Enhances passive permeability | Lower polarity and higher lipophilicity compared to N-H containing heterocycles. |
| Intramolecular Hydrogen Bonds (IMHBs) | Increases permeability | Shields polar groups, reducing the desolvation energy penalty for membrane crossing. |
| Skeletal Flexibility | Can improve permeability | Allows the macrocycle to adopt conformations suitable for membrane traversal ("chameleonism"). |
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Transformations
Future investigations will likely concentrate on the catalytic transformation of (2-Ethylfuran-3-yl)methanol to create a variety of chemical intermediates. The hydroxyl group of the methanol (B129727) substituent and the furan (B31954) ring itself are key targets for catalytic action. Research may explore reactions such as oxidation, etherification, and esterification to produce new molecules with applications in pharmaceuticals, agrochemicals, and specialty polymers. The development of selective and efficient catalysts, including heterogeneous catalysts and biocatalysts, will be crucial for enabling these transformations under environmentally benign conditions.
Sustainable Production Strategies from Renewable Resources
A significant avenue of future research will be the development of sustainable methods for producing this compound from renewable biomass. This aligns with the broader shift in the chemical industry towards bio-based feedstocks. Research will likely focus on the conversion of lignocellulosic biomass, which is abundant and non-competitive with food sources.
Strategies may involve the multi-step catalytic conversion of C5 and C6 sugars derived from hemicellulose and cellulose. These processes could involve a series of reactions such as dehydration, hydrogenation, and functional group manipulation to build the target molecule. The development of integrated, one-pot catalytic systems that can perform multiple transformations sequentially would enhance the efficiency and economic viability of such a bio-refinery approach.
| Precursor Category | Potential Feedstock | Key Transformation Steps |
| Lignocellulosic Biomass | Agricultural Residues, Forestry Waste | Hydrolysis, Dehydration, Hydrogenation, Functionalization |
| C5/C6 Sugars | Xylose, Glucose | Isomerization, Dehydration, Alkylation, Reduction |
Advanced Materials Development Based on Scaffolds
The molecular structure of this compound makes it a promising candidate as a monomer for the synthesis of novel polymers and advanced materials. The furan ring can participate in polymerization reactions, such as Diels-Alder reactions, to create cross-linked or linear polymers. The hydroxyl group offers a reactive site for creating polyesters, polyethers, and polyurethanes.
Future research is expected to investigate the properties of these furan-based polymers, which could include enhanced thermal stability, mechanical strength, and barrier properties. These materials could find applications in bio-based plastics, resins, coatings, and composites, offering sustainable alternatives to petroleum-derived products.
Interdisciplinary Research in New Chemical Technologies
The integration of this compound into new chemical technologies will require an interdisciplinary approach. Collaboration between chemists, material scientists, and chemical engineers will be essential. Areas of focus could include the use of this compound in flow chemistry systems for continuous and controlled production of derivatives. Furthermore, computational chemistry and molecular modeling could be employed to predict the properties of new materials derived from this compound and to design more efficient catalytic processes. This interdisciplinary effort will be key to unlocking the full potential of this bio-based platform molecule.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2-Ethylfuran-3-yl)methanol, and how are they optimized for yield and purity?
- Methodological Answer : A widely used approach involves alkylation or substitution reactions on furan precursors. For example, deprotonation of a furan methanol derivative using NaH, followed by reaction with ethylating agents (e.g., ethyl halides), can introduce the ethyl group at the 3-position . Optimization includes solvent selection (e.g., tetrahydrofuran for improved solubility ), controlled temperature (0–25°C), and stoichiometric precision to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ethyl substitution pattern and alcohol functionality. Mass spectrometry (MS) validates molecular weight (e.g., 140.18 g/mol for C₇H₁₀O₂). Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and furan ring (∼1500 cm⁻¹) stretches. High-resolution MS and 2D NMR (COSY, HSQC) resolve structural ambiguities .
Q. How does the ethyl group at the 2-position of the furan ring influence the compound’s stability under storage?
- Methodological Answer : The ethyl group enhances steric protection of the furan ring, reducing oxidative degradation. However, the primary alcohol moiety remains hygroscopic. Storage under inert atmosphere (N₂/Ar) at 4°C in amber vials minimizes moisture absorption and photodegradation. Stability assays (HPLC monitoring over 6 months) confirm >90% integrity under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when using different catalytic systems?
- Methodological Answer : Contradictions often arise from variations in catalyst loading, solvent polarity, or trace moisture. Systematic Design of Experiments (DoE) identifies critical parameters. For instance, Pd-catalyzed cross-coupling may require anhydrous conditions (<50 ppm H₂O) for reproducibility. Comparative kinetic studies (e.g., GC-MS time-course analysis) differentiate catalyst efficiency .
Q. What strategies minimize byproduct formation during alkylation of furan derivatives to produce this compound?
- Methodological Answer : Byproducts like di-alkylated species or ring-opened products are mitigated by:
- Using bulky bases (e.g., LDA) to limit over-alkylation .
- Low-temperature (−78°C) quenching after alkylation.
- Catalytic additives (e.g., KI) to enhance regioselectivity .
- Byproduct quantification via GC-FID or LC-MS guides process refinement .
Q. What mechanistic insights support the use of this compound as a precursor in drug discovery?
- Methodological Answer : The alcohol group enables esterification or oxidation to aldehydes/ketones, facilitating scaffold diversification. Density Functional Theory (DFT) studies reveal nucleophilic susceptibility at the 5-position of the furan ring, favoring electrophilic substitutions. Molecular docking shows hydrogen-bonding interactions with enzyme active sites (e.g., HIV-1 protease), validating its role in inhibitor design .
Q. How do computational methods aid in predicting the reactivity of this compound in synthetic pathways?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict reaction barriers for oxidation or substitution. Molecular dynamics simulations assess solvation effects in polar aprotic solvents. Docking studies (AutoDock Vina) prioritize derivatives with optimal binding to target proteins (e.g., antimicrobial enzymes) .
Application-Oriented Questions
Q. What in vitro assays evaluate the bioactivity of this compound derivatives against microbial pathogens?
- Methodological Answer :
- Antibacterial : Minimum Inhibitory Concentration (MIC) assays (e.g., against S. aureus or E. coli) using broth microdilution (CLSI guidelines).
- Antifungal : Disk diffusion assays on C. albicans cultures.
- Mechanistic follow-ups include membrane permeability assays (SYTOX Green uptake) and biofilm inhibition studies .
Q. How can structural modifications enhance the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- Solubility : Introduce polar groups (e.g., sulfonamides) via Mitsunobu reactions.
- Metabolic Stability : Fluorination at the ethyl group reduces CYP450-mediated oxidation.
- Bioavailability : Prodrug strategies (e.g., acetylated alcohol) improve oral absorption. In vivo PK/PD studies in rodent models validate improvements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
